![molecular formula C18H24N2O2 B4847712 1-cyclopentyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B4847712.png)
1-cyclopentyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
Übersicht
Beschreibung
1-cyclopentyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as CPP or CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA), which is important for regulating neuronal excitability in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.
Wirkmechanismus
As mentioned earlier, 1-cyclopentyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide-115 inhibits GABA-AT, leading to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that acts to reduce neuronal excitability. By increasing GABAergic neurotransmission, this compound-115 may have a calming and anticonvulsant effect.
Biochemical and physiological effects:
This compound-115 has been shown to increase GABA levels in the brain in both animals and humans. It has also been shown to reduce seizure activity in animal models of epilepsy. In addition, this compound-115 has been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-cyclopentyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide-115 is a potent and selective inhibitor of GABA-AT, making it a useful tool for studying GABAergic neurotransmission in the brain. However, its effects may be limited to certain brain regions or cell types, and it may not be effective in all neurological or psychiatric disorders.
Zukünftige Richtungen
There are several potential future directions for research on 1-cyclopentyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide-115. One area of interest is its potential use in the treatment of addiction, particularly to drugs of abuse such as cocaine and methamphetamine. Another area of interest is its potential use in the treatment of schizophrenia, where GABAergic dysfunction has been implicated. Finally, there is interest in developing more selective and potent inhibitors of GABA-AT, which may have improved therapeutic efficacy and fewer side effects.
Wissenschaftliche Forschungsanwendungen
1-cyclopentyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide-115 has been studied for its potential therapeutic effects in a variety of neurological and psychiatric disorders. These include epilepsy, addiction, anxiety, depression, and schizophrenia. Preclinical studies have shown promising results in animal models, and clinical trials have been conducted in humans for some indications.
Eigenschaften
IUPAC Name |
1-cyclopentyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-12-6-5-9-16(13(12)2)19-18(22)14-10-17(21)20(11-14)15-7-3-4-8-15/h5-6,9,14-15H,3-4,7-8,10-11H2,1-2H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZPMVLJIIRDMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CC(=O)N(C2)C3CCCC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.